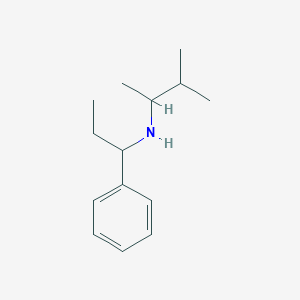

(3-Methylbutan-2-yl)(1-phenylpropyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

3-methyl-N-(1-phenylpropyl)butan-2-amine |

InChI |

InChI=1S/C14H23N/c1-5-14(15-12(4)11(2)3)13-9-7-6-8-10-13/h6-12,14-15H,5H2,1-4H3 |

InChI Key |

PBCHIRJGYSQWII-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(C)C(C)C |

Origin of Product |

United States |

Stereochemical Considerations of 3 Methylbutan 2 Yl 1 Phenylpropyl Amine

Analysis of Stereogenic Centers and Potential Stereoisomers within (3-Methylbutan-2-yl)(1-phenylpropyl)amine

This compound possesses two stereogenic carbon centers within its molecular structure. A stereogenic center is a point in a molecule, typically a carbon atom, that is bonded to four different groups, leading to the possibility of non-superimposable mirror images known as enantiomers.

The specific stereocenters are:

Carbon-2 of the (3-Methylbutan-2-yl) group: This carbon is attached to a hydrogen atom, a methyl group, an isopropyl group, and the nitrogen atom of the amine.

Carbon-1 of the (1-phenylpropyl) group: This carbon is bonded to a hydrogen atom, a phenyl group, an ethyl group, and the nitrogen atom.

In addition to the two carbon stereocenters, the nitrogen atom of the secondary amine is bonded to three different groups (a hydrogen atom, the 3-methylbutan-2-yl group, and the 1-phenylpropyl group) and possesses a lone pair of electrons. This arrangement makes the nitrogen atom a potential third stereogenic center. libretexts.org

The number of possible stereoisomers for a molecule can be calculated using the formula 2ⁿ, where 'n' is the number of stereogenic centers.

Considering only the two stable carbon stereocenters, there are 2² = 4 possible stereoisomers.

If the nitrogen atom were a stable stereocenter, the number of potential stereoisomers would increase to 2³ = 8.

However, as will be discussed in the following section, the nitrogen center in acyclic secondary amines is typically not configurationally stable at room temperature. libretexts.org Therefore, for practical purposes, the molecule is considered to have four stable stereoisomers based on the configurations of its two chiral carbons.

| Configuration at C-1 (1-phenylpropyl) | Configuration at C-2 (3-methylbutan-2-yl) | Stereoisomer Designation |

|---|---|---|

| R | R | (1R, 2R) |

| S | S | (1S, 2S) |

| R | S | (1R, 2S) |

| S | R | (1S, 2R) |

Diastereomeric and Enantiomeric Relationships in Substituted Secondary Amines

Due to the two configurationally stable carbon stereocenters, the four stereoisomers of this compound exist in specific relationships to one another: enantiomeric and diastereomeric.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (e.g., boiling point, solubility) in an achiral environment but rotate plane-polarized light in equal and opposite directions. For this compound, there are two pairs of enantiomers.

Diastereomers are stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters and at least one, but not all, of the centers differs between the two molecules. Unlike enantiomers, diastereomers have different physical properties, which allows them to be separated by standard laboratory techniques like chromatography or crystallization. pdx.edu

The formation of diastereomers is a key principle in the synthesis and separation of chiral amines. For example, a racemic mixture of a chiral amine can be resolved by reacting it with a single enantiomer of a chiral acid. This reaction creates a mixture of diastereomeric salts, which can then be separated based on their differing solubilities. pdx.edu Similarly, in asymmetric synthesis, the use of chiral catalysts, including chiral secondary amines, can lead to the preferential formation of one diastereomer over another. nih.govrsc.org

| Stereoisomer 1 | Stereoisomer 2 | Relationship |

|---|---|---|

| (1R, 2R) | (1S, 2S) | Enantiomers |

| (1R, 2S) | (1S, 2R) | Enantiomers |

| (1R, 2R) | (1R, 2S) | Diastereomers |

| (1R, 2R) | (1S, 2R) | Diastereomers |

| (1S, 2S) | (1R, 2S) | Diastereomers |

| (1S, 2S) | (1S, 2R) | Diastereomers |

Ligand and Organocatalyst Design Principles for Asymmetric Transformations Involving Chiral Amines

Design and Synthesis of Privileged Chiral Ligands for Transition Metal Catalysis

The versatility of (3-Methylbutan-2-yl)(1-phenylpropyl)amine extends to its role as a precursor or component in the synthesis of privileged chiral ligands for transition metal catalysis. These ligands are instrumental in achieving high levels of enantioselectivity in a wide array of chemical reactions.

Chiral Phosphine-Based Ligands

While direct incorporation of the this compound moiety into classic phosphine (B1218219) ligands like BINAP or JOSIPHOS is not extensively documented, the principles of their design inform how such a chiral amine could be utilized. The steric and electronic properties of the amine's substituents are critical in creating the specific chiral environment necessary for enantioselective catalysis. P-stereogenic phosphines, for instance, often rely on bulky chiral groups to control the spatial arrangement around the metal center, a role for which the this compound structure is well-suited.

N-Heterocyclic Carbene (NHC) and Other N-Ligands in Asymmetric Catalysis

The nitrogen atom in this compound makes it a prime candidate for incorporation into various N-ligands, including the highly effective N-heterocyclic carbenes (NHCs). The amine can be functionalized and cyclized to form the backbone of an NHC precursor. The chirality of the amine would be strategically positioned to influence the coordination of the NHC to a metal center, thereby directing the stereochemical outcome of the catalyzed reaction.

Multidentate and Chiral Ugi-Type Amine Ligands

The structure of this compound is particularly relevant in the context of multidentate ligands and those derived from Ugi-type multicomponent reactions. The amine can serve as a chiral building block in the Ugi reaction to create complex, sterically demanding ligands in a single step. These ligands can coordinate to metal centers through multiple points of attachment, forming a rigid and well-defined chiral pocket that effectively controls the enantioselectivity of the transformation.

Development of Chiral Secondary Amine Organocatalysts

The field of organocatalysis has been revolutionized by the development of chiral secondary amines as catalysts, most notably by the work of MacMillan and Jørgensen. These catalysts often operate via the formation of transient iminium or enamine intermediates. The secondary amine this compound fits the structural motif of a Jørgensen-Hayashi-type catalyst. The bulky (3-methylbutan-2-yl) group and the (1-phenylpropyl) group would provide the necessary steric hindrance to effectively shield one face of the reactive intermediate, leading to high enantioselectivity in reactions such as Michael additions and alpha-functionalizations of aldehydes and ketones.

Structure-Activity Relationship Studies in Chiral Amine-Based Catalytic Systems

Understanding the relationship between the structure of a catalyst and its activity and selectivity is paramount for rational catalyst design. For this compound, key structural parameters would be systematically varied and their effects on catalytic performance studied.

| Structural Variation | Predicted Effect on Catalysis |

| Altering the Phenyl Group | Substitution on the phenyl ring (e.g., with electron-donating or -withdrawing groups) would modify the electronic properties of the catalyst, potentially influencing reaction rates and selectivity. |

| Modifying the Alkyl Groups | Increasing or decreasing the steric bulk of the 3-methylbutan-2-yl or the propyl group would directly impact the size and shape of the chiral pocket, allowing for fine-tuning of the enantioselectivity for different substrates. |

| Stereochemical Configuration | The absolute and relative stereochemistry of the two chiral centers in the amine is critical. A systematic study of all possible stereoisomers would be necessary to identify the optimal configuration for a given transformation. |

Detailed kinetic studies and computational modeling would complement these experimental investigations, providing deeper insights into the reaction mechanisms and the specific non-covalent interactions responsible for the observed stereochemical control.

Advanced Analytical Techniques for Stereochemical Purity Determination of Chiral Secondary Amines

Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are central to the determination of enantiomeric purity, providing robust and reproducible methods for separating and quantifying enantiomers. High-performance liquid chromatography, supercritical fluid chromatography, and gas chromatography are the primary methods utilized for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of enantiomers. phenomenex.com The primary approach involves the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For chiral secondary amines like (3-Methylbutan-2-yl)(1-phenylpropyl)amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective. mdpi.com The separation mechanism on these phases relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as 2-propanol, is crucial for optimizing selectivity and resolution. researchgate.net

In some cases, derivatization of the amine with a suitable reagent can enhance chiral recognition and improve detection sensitivity. acs.org For instance, reacting the secondary amine with a fluorescent tag can facilitate highly sensitive analysis. Another strategy involves indirect separation, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Table 1: Illustrative Chiral HPLC Conditions for Phenylalkylamine Separation The following data is representative for the class of phenylalkylamines, as specific methods for this compound are not publicly documented.

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte Class |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol (90:10, v/v) | 1.0 | UV, 254 nm | Phenylalkylamines |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (85:15, v/v) | 0.8 | UV, 230 nm | Derivatized Amines |

| Crown Ether-based (e.g., CR(+)) | Aqueous acid (e.g., HClO₄) / Methanol (B129727) | 1.0 | UV, 220 nm | Phenylalkylamines nih.gov |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and environmental sustainability. chromatographyonline.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a polar organic modifier like methanol or ethanol. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and reduced analysis times compared to HPLC. researchgate.net

The same types of chiral stationary phases used in HPLC, particularly polysaccharide derivatives, are highly effective in SFC for resolving chiral amines. wiley.comchromatographyonline.com For basic analytes such as this compound, the addition of additives to the mobile phase modifier is often necessary to achieve good peak shape and resolution. Acidic additives like trifluoroacetic acid or basic additives like triethylamine (B128534) can be used to minimize undesirable interactions with the stationary phase. chromatographyonline.comnih.gov The choice of additive depends on the nature of the CSP and the analyte. wiley.comnih.gov SFC is a preferred technique in drug discovery for high-throughput screening and purification of enantiomers. chromatographyonline.comtheanalyticalscientist.com

Table 2: Typical Chiral SFC Screening Conditions for Chiral Amines This table presents a general screening protocol applicable to chiral amines.

| Parameter | Condition |

|---|---|

| Columns | Polysaccharide-based (e.g., Amylose or Cellulose derivatives), Pirkle-type |

| Mobile Phase | Supercritical CO₂ / Modifier |

| Modifiers | Methanol, Ethanol, or Isopropanol |

| Additives | 0.1-0.3% Trifluoroacetic Acid (TFA) with Triethylamine (TEA) or Ammonium Hydroxide |

| Flow Rate | 2.0 - 4.0 mL/min |

| Back Pressure | 100 - 150 bar |

| Temperature | 35 - 40 °C |

| Detection | UV-PDA (Photodiode Array) |

Gas Chromatography (GC) for Enantiopurity Assessment

Gas Chromatography (GC) is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. For chiral secondary amines, which often have limited volatility, derivatization is a mandatory step before GC analysis. jfda-online.com This process involves converting the amine into a more volatile and less polar derivative, which also enhances interactions with the chiral stationary phase. sigmaaldrich.com Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) or other acylating agents. wiley.com

The separation of the derivatized enantiomers is achieved on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are the most common and effective CSPs for this purpose. wiley.com The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin cavities, leading to their separation. The column temperature is a critical parameter that influences enantioselectivity; lower temperatures often lead to better resolution. sigmaaldrich.com

Table 3: Representative Chiral GC Method for Derivatized Phenylalkylamines This data illustrates a typical approach for analyzing compounds structurally similar to the subject of this article. wiley.com

| Parameter | Condition |

|---|---|

| Analyte | Trifluoroacetyl (TFA) derivative of a phenylalkylamine |

| Column | Cyclodextrin-based CSP (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) |

| Carrier Gas | Hydrogen or Helium |

| Injector Temperature | 250 °C |

| Oven Program | Isothermal (e.g., 120-160 °C) or Temperature Gradient |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Spectroscopic Approaches for Enantiopurity Assessment

Spectroscopic methods offer alternative or complementary approaches to chromatography for determining enantiopurity and can provide information on the absolute configuration of a chiral center.

Circular Dichroism (CD) Spectroscopy and Exciton-Coupled Circular Dichroism (ECCD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgwikipedia.org While a simple CD spectrum can confirm the optical activity of a sample, its application for determining enantiomeric excess (ee) often requires a calibration curve. nih.gov

A more powerful application of this principle is Exciton-Coupled Circular Dichroism (ECCD). This technique is a non-empirical method for determining the absolute configuration of molecules containing two or more chromophores. The through-space interaction (exciton coupling) between the transition dipole moments of the chromophores results in a characteristic bisignate (split) CD signal. The sign of this "Cotton effect" is directly related to the spatial arrangement (helicity) of the chromophores, thus revealing the absolute stereochemistry. columbia.edu

For a secondary amine like this compound, which lacks multiple chromophores, the ECCD method requires chemical modification. A common strategy involves using a "porphyrin tweezer" host molecule. The chiral amine is first conjugated to a bidentate linker, which then complexes with a dimeric zinc porphyrin host. The stereogenic center of the amine dictates the preferred helicity of the two porphyrin rings, inducing a strong and predictable ECCD signal that reveals the amine's absolute configuration. columbia.edu Another approach involves the three-component assembly of a chiral amine, an enantiopure BINOL derivative, and o-formyl phenyl boronic acid, which creates a chiral structure with a distinct CD signal for each enantiomer of the amine. rsc.orgbath.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by making the enantiomers chemically non-equivalent. libretexts.org Since enantiomers have identical NMR spectra under normal conditions, a chiral auxiliary must be added to the sample. This auxiliary interacts with the enantiomers to form transient diastereomeric complexes, which are not mirror images and thus have different NMR spectra. nih.gov

Two main types of chiral auxiliaries are used:

Chiral Solvating Agents (CSAs): These agents, such as BINOL derivatives or chiral acids, form non-covalent diastereomeric complexes with the analyte. researchgate.netrsc.org This results in the splitting of one or more signals in the ¹H or ¹³C NMR spectrum, with each peak of the doublet corresponding to one enantiomer. The enantiomeric excess can be determined by integrating the areas of these separated signals. rsc.org The choice of solvent is critical, as non-polar solvents like chloroform-d (B32938) typically produce the best results. rsc.org

Chiral Derivatizing Agents (CDAs): These reagents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), react covalently with the analyte to form stable diastereomers. frontiersin.org These diastereomers can then be analyzed by NMR. ¹⁹F NMR is particularly useful when using fluorine-containing CDAs due to its high sensitivity and the large chemical shift dispersion, which often leads to excellent signal separation. frontiersin.org

Lanthanide Shift Reagents (LSRs), such as Eu(hfc)₃, are a specific class of CSAs that contain a paramagnetic lanthanide ion. nih.govrsc.org Complexation of the LSR to a basic site on the analyte, like the nitrogen atom of an amine, causes large changes in the chemical shifts of nearby protons. With a chiral LSR, the shifts induced in the two enantiomers are different, allowing for their resolution and quantification. nih.gov

Table 4: Common Chiral Auxiliaries for NMR-based Enantiopurity Determination of Amines

| Auxiliary Type | Example(s) | Interaction | Nucleus Observed | Principle of Differentiation |

|---|---|---|---|---|

| Chiral Solvating Agent (CSA) | (R)- or (S)-BINOL derivatives, Chiral acids researchgate.netrsc.org | Non-covalent (H-bonding, π-π stacking) | ¹H, ¹³C | Formation of transient diastereomeric solvates with distinct chemical shifts. |

| Chiral Derivatizing Agent (CDA) | Mosher's acid (MTPA), (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) nih.govfrontiersin.org | Covalent | ¹H, ¹⁹F | Formation of stable diastereomers with distinct NMR spectra. |

Derivatization Strategies for Enhancing Chiral Resolution and Detection

Direct separation of enantiomers can be challenging as they possess identical physical properties in an achiral environment. A powerful strategy to overcome this is chiral derivatization, which involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA). A CDA is an enantiomerically pure compound that reacts with the analyte to form a pair of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical and chemical properties, which allows for their separation and quantification using standard achiral chromatographic or spectroscopic techniques. wikipedia.orgmdpi.com

The ideal CDA should react quickly and quantitatively with the amine under mild conditions, without causing racemization of the analyte or the agent itself. nih.gov The resulting diastereomeric products should be stable and exhibit significant differences in their physicochemical properties to ensure effective resolution. nih.gov For chromatographic methods, this means a good separation of peaks, while for NMR spectroscopy, it translates to well-resolved signals for the different diastereomers. wikipedia.org

The reaction of a chiral secondary amine like this compound with a suitable CDA converts the enantiomers into covalently bonded diastereomeric amides, ureas, or thioureas. These derivatives can then be readily separated on a standard, non-chiral stationary phase using techniques like High-Performance Liquid Chromatography (HPLC). wikipedia.orgnih.gov The choice of CDA is critical and often depends on the analytical technique being employed (e.g., HPLC with UV or fluorescence detection, or NMR spectroscopy).

While specific derivatization studies for this compound are not detailed in the scientific literature, a variety of well-established CDAs are routinely used for the analysis of other chiral secondary amines. The principles of these reactions are directly applicable.

Key Classes of CDAs for Secondary Amines:

Acid Chlorides and Anhydrides: Reagents such as α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) react with secondary amines to form stable diastereomeric amides. wikipedia.org The fluorine atoms in Mosher's acid provide a sensitive probe for ¹⁹F NMR analysis. Similarly, (+)- or (−)-diacetyl-L-tartaric anhydride (DATAN) can be employed for derivatization. nih.gov

Chloroformates: 1-(9-Fluorenyl)ethyl chloroformate (FLEC) is a widely used CDA that reacts with secondary amines to produce highly fluorescent carbamate (B1207046) derivatives. nih.gov The fluorenyl group acts as a strong chromophore and fluorophore, enabling highly sensitive detection in HPLC.

Isothiocyanates: Chiral isothiocyanates, including 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), react with amines to form diastereomeric thioureas. Edman-type reagents, such as (R/S)-4-(3- isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS), create highly fluorescent derivatives suitable for sensitive analysis. nih.gov

The table below summarizes common CDAs applicable to the analysis of chiral secondary amines.

| Chiral Derivatizing Agent (CDA) | Reagent Type | Resulting Derivative | Typical Analytical Method |

| Mosher's Acid Chloride (MTPA-Cl) | Acid Chloride | Amide | HPLC, ¹H & ¹⁹F NMR |

| 1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Chloroformate | Carbamate | HPLC-Fluorescence |

| (R)-1-(1-Naphthyl)ethyl isocyanate (NEIC) | Isocyanate | Urea | HPLC-UV |

| GITC | Isothiocyanate | Thiourea | HPLC-UV |

| DBD-PyNCS | Isothiocyanate | Thiourea | HPLC-Fluorescence |

| Diacetyl-L-tartaric anhydride (DATAN) | Anhydride | Amide | LC-MS |

This table presents generally applicable CDAs for chiral secondary amines; specific performance with this compound would require experimental verification.

To accelerate the analytical process, particularly in screening applications, in situ derivatization protocols are employed. These methods involve the derivatization reaction occurring directly within the sample vial prior to injection or even online (pre-column), eliminating tedious offline sample preparation steps. nih.gov A successful in-situ protocol requires a rapid, high-yield reaction that proceeds under predictable conditions compatible with the subsequent analysis.

For secondary amines, rapid analysis can be achieved using highly reactive CDAs. For instance, the use of organocatalysts can accelerate the reaction of amines with probes like aryl isocyanates at room temperature, allowing for swift sample preparation. rsc.org The reaction progress can be monitored to ensure completion before analysis. This "mix-and-measure" approach is highly amenable to automation and high-throughput workflows.

Another strategy involves dynamic covalent chemistry, where the formation of the derivative is reversible. For example, the formation of imines between an aldehyde-containing probe and a primary amine can be rapid. nsf.gov While less common for secondary amines, similar principles of rapid, reversible chemistry can be applied in specialized sensing systems. The goal is to achieve a state where the derivatization is sufficiently fast and complete, allowing for a quick and accurate determination of the enantiomeric composition.

High-Throughput Screening Methodologies for Asymmetric Reaction Discovery

The discovery and optimization of asymmetric syntheses—reactions that produce a chiral product with a high excess of one enantiomer—rely on the ability to screen large libraries of catalysts and reaction conditions. nih.govresearchgate.net High-throughput screening (HTS) methodologies have become indispensable tools for this purpose, enabling hundreds or thousands of experiments to be conducted and analyzed in a fraction of the time required by traditional methods. nih.govnih.gov The development of an asymmetric synthesis for a secondary amine like this compound would greatly benefit from these techniques.

A critical bottleneck in HTS is the rapid and accurate analysis of both chemical yield and enantiomeric excess (ee). nih.gov Spectroscopic and optical methods performed in microtiter plates are particularly well-suited for this challenge.

Key HTS Analytical Techniques:

Fluorescence Spectroscopy: Fluorescence-based assays are highly sensitive and ideal for HTS. nih.gov One approach involves a three-component assembly where the chiral amine analyte, a chiral fluorescent ligand (e.g., a BINOL derivative), and a boronic acid self-assemble into diastereomeric complexes. nih.govresearchgate.net These complexes exhibit distinct fluorescence intensities or wavelengths, which can be correlated to the enantiomeric excess of the amine.

Circular Dichroism (CD) Spectroscopy: As a chiroptical technique, CD spectroscopy is inherently sensitive to stereochemistry. nih.gov Modern CD spectrophotometers equipped with plate readers can rapidly measure the ee of multiple samples. In a typical assay, the chiral amine analyte is reacted in situ with other components to form a diastereomeric metal complex that has a strong CD signal. The intensity of this signal is proportional to the ee of the amine. nih.gov This method is powerful as it directly measures chirality.

Mass Spectrometry (MS): LC-MS can also be adapted for HTS. By using chiral derivatizing agents that are isotopically labeled (e.g., a "light" and "heavy" version), one can quantify diastereomers from different reactions simultaneously, increasing throughput.

The following table compares common HTS analytical methods for determining yield and enantiomeric excess in asymmetric reaction discovery.

| Technique | Throughput | Information Provided | Key Advantages |

| Fluorescence | High | Yield and/or ee | High sensitivity, compatible with standard plate readers |

| Circular Dichroism (CD) | High | Enantiomeric Excess (ee) | Direct measurement of chirality, high accuracy for ee |

| Chiral HPLC/SFC | Medium | Yield and ee | "Gold standard" for accuracy, provides definitive separation |

| LC-MS | Medium-High | Yield and ee | High selectivity and structural information |

This table provides a general comparison of HTS techniques applicable to the discovery of asymmetric syntheses for chiral amines.

By leveraging these HTS methodologies, researchers can rapidly identify optimal catalysts, ligands, solvents, and other parameters for the enantioselective synthesis of target molecules like this compound, accelerating the pace of drug discovery and chemical development. acs.orgacs.org

Computational Chemistry and Mechanistic Studies of Chiral Secondary Amine Reactions

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Stereoselectivity Origin

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and has been widely applied to elucidate the mechanisms of reactions catalyzed by chiral secondary amines. rsc.orgrsc.org By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire potential energy surface of a reaction. researchgate.net This allows for the identification of the most favorable reaction pathway and the rate-determining step.

In the context of a reaction catalyzed by a chiral secondary amine like (3-Methylbutan-2-yl)(1-phenylpropyl)amine, DFT is crucial for understanding the origin of stereoselectivity. acs.org For instance, in asymmetric Michael additions or Mannich reactions, the amine catalyst typically forms an enamine or iminium ion intermediate with one of the substrates. rsc.orgrsc.org DFT calculations can model the different possible transition states leading to the various stereoisomeric products. The energy difference between these diastereomeric transition states (ΔΔG‡) directly correlates with the enantiomeric or diastereomeric excess observed experimentally. rsc.orgacs.org

Table 1: Illustrative DFT-Calculated Energy Differences for Diastereomeric Transition States in a Hypothetical Michael Addition Catalyzed by a Chiral Secondary Amine

| Transition State | Favored Diastereomer | Disfavored Diastereomer |

| Relative Free Energy (ΔG‡) in kcal/mol | 0.0 | +2.5 |

| Description | The transition state leading to the major product is stabilized by favorable steric and electronic interactions within the catalyst's chiral environment. | The transition state for the minor product is destabilized by steric clashes between the substrate and the bulky groups of the amine catalyst. |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for chiral amine-catalyzed reactions.

Molecular Dynamics Simulations and Conformational Analysis of Chiral Amine Systems

While DFT is excellent for studying static structures like transition states, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the chiral amine catalyst and its complexes with substrates. nsf.govnih.gov

For a flexible molecule like this compound, a thorough conformational analysis is essential. MD simulations can explore the vast conformational landscape of the catalyst to identify the most populated and energetically favorable conformations in a given solvent. researchgate.netpitt.edu This is critical because the catalyst's conformation can significantly influence the geometry of the transition state and, consequently, the stereoselectivity of the reaction. chemrxiv.org The simulations can reveal how different conformers orient the bulky substituents to create the chiral environment that directs the stereochemical outcome. nsf.gov

Furthermore, MD simulations are used to study the dynamic interactions between the catalyst, substrates, and solvent molecules, offering a more realistic picture of the reaction environment. arxiv.orgrug.nl By analyzing the trajectories from MD simulations, researchers can identify key intermolecular interactions, such as persistent hydrogen bonds or hydrophobic contacts, that contribute to the stability of the catalyst-substrate complex and influence the reaction pathway. nih.gov

Table 2: Representative Conformational Population Analysis from an MD Simulation of a Chiral Secondary Amine

| Conformer | Dihedral Angle (α) | Dihedral Angle (β) | Population (%) | Relative Energy (kcal/mol) |

| 1 | 60° | 180° | 65 | 0.0 |

| 2 | -60° | 180° | 25 | 0.8 |

| 3 | 180° | 60° | 10 | 1.5 |

Note: This table presents hypothetical data illustrating how MD simulations can quantify the populations of different catalyst conformations based on key dihedral angles.

Modeling of Catalyst-Substrate Interactions and Transition States in Asymmetric Processes

A central goal of computational chemistry in asymmetric catalysis is to build accurate models of the catalyst-substrate interactions and the crucial transition states that govern stereoselectivity. researchgate.netnih.gov This is typically achieved by combining insights from both DFT and MD simulations.

The process begins by identifying the low-energy conformations of the catalyst and the catalyst-substrate pre-reaction complex, often with the aid of MD or other conformational search methods. nsf.gov Subsequently, DFT calculations are performed on these structures to locate the transition states for the C-C bond-forming step, which is usually the stereodetermining step. rsc.orgnih.gov

For a catalyst like this compound, computational models would focus on how the amine's stereocenters dictate the facial selectivity of the enamine or iminium ion intermediate. rsc.org The models would explicitly show the non-covalent interactions that lock the transition state into a specific geometry. For example, a phenyl group might engage in π-stacking with the substrate, while the alkyl groups provide steric bulk to block one face of the reactive intermediate. acs.org These detailed 3D models of transition states are invaluable for rationalizing why a particular enantiomer or diastereomer is formed preferentially. nih.govacs.org

Prediction of Enantioselectivity and Diastereoselectivity via Computational Methods

One of the most exciting applications of computational chemistry is the a priori prediction of stereoselectivity. nih.govrsc.orgnih.gov By accurately calculating the energy difference between the diastereomeric transition states (ΔΔG‡), it is possible to predict the enantiomeric ratio (er) or diastereomeric ratio (dr) of a reaction using the transition state theory equation:

er = (k_major / k_minor) = exp(-ΔΔG‡ / RT)

where R is the gas constant and T is the temperature. A calculated energy difference of just 1.4 kcal/mol at room temperature corresponds to an enantiomeric ratio of approximately 90:10. rsc.org

Computational workflows for predicting stereoselectivity often involve screening multiple reaction pathways and catalyst conformations to identify the lowest energy transition states leading to each stereoisomer. nih.govnih.gov These predictions can guide experimental efforts by identifying promising catalyst structures or reaction conditions before they are tested in the lab. rsc.org While achieving high accuracy can be computationally demanding, these methods have proven to be increasingly reliable for a wide range of asymmetric reactions catalyzed by chiral amines and other organocatalysts. acs.orgrsc.org

Table 3: Illustrative Prediction of Enantiomeric Ratio from Calculated Transition State Energies

| Parameter | Value |

| ΔG‡ (Major TS) | 15.2 kcal/mol |

| ΔG‡ (Minor TS) | 17.0 kcal/mol |

| ΔΔG‡ | 1.8 kcal/mol |

| Temperature (T) | 298 K |

| Predicted Enantiomeric Ratio (er) | 96:4 |

Note: The data is for illustrative purposes to demonstrate the relationship between the calculated energy difference of transition states and the predicted stereochemical outcome.

Synthetic Applications of Chiral Secondary Amines As Building Blocks

Asymmetric Synthesis of Complex Natural Products and Analogues Utilizing Chiral Secondary Amine-Catalyzed Reactions

The asymmetric total synthesis of bioactive natural products and pharmaceuticals represents a significant challenge in organic chemistry. Chiral secondary amines have emerged as powerful organocatalysts to address this challenge, primarily through iminium-ion and enamine catalysis. nih.govrsc.org These strategies allow for the highly enantioselective formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex molecules. nih.gov

Chiral secondary amine catalysts, such as those inspired by the structures of MacMillan's and Jørgensen's catalysts, have been extensively applied in the total synthesis of natural products. nih.govrsc.org These catalysts operate by forming a transient chiral iminium ion with an α,β-unsaturated aldehyde, which lowers the LUMO of the substrate and facilitates stereocontrolled conjugate addition. nih.govmdpi.com The steric hindrance provided by the bulky substituents on the amine catalyst directs the approach of the nucleophile, leading to high levels of enantioselectivity. nih.govmdpi.com

A variety of reactions catalyzed by chiral secondary amines have been successfully incorporated into the total synthesis of natural products. These include Friedel-Crafts alkylations, Michael additions, and cycloadditions. nih.govmdpi.com For instance, the organocatalytic asymmetric Friedel-Crafts alkylation has become an important tool for constructing chiral skeletons in natural product synthesis. nih.gov Similarly, intramolecular oxa-Michael and aza-Michael additions catalyzed by chiral secondary amines have enabled the efficient synthesis of heterocyclic natural products, such as piperidine (B6355638) alkaloids. nih.gov

The following table provides examples of natural products synthesized using chiral secondary amine-catalyzed reactions, highlighting the catalyst used, the key reaction, and the achieved stereoselectivity.

| Natural Product | Chiral Secondary Amine Catalyst Type | Key Reaction | Enantiomeric Excess (ee) |

| (+)-Frondosin B | MacMillan-type catalyst | Conjugate Addition | 93% |

| (-)-Diazonamide A | MacMillan-type catalyst | Cascade Friedel-Crafts/Cyclization | Not specified |

| Thailanstatin A | Jørgensen-Hayashi-type catalyst | Intramolecular Oxa-Michael Addition | Not specified |

| (+)-Sedamine | Jørgensen-type catalyst | Intramolecular Aza-Michael Reaction | 94% |

| (+)-Coniine | Jørgensen-type catalyst | Intramolecular Aza-Michael Reaction | 94% |

This table presents examples of natural product syntheses where chiral secondary amine organocatalysts were employed. The specific catalyst structures vary within the designated types. nih.gov

Construction of Stereodefined Scaffolds for Advanced Chemical Synthesis

The predictable and high level of stereocontrol offered by chiral secondary amines makes them invaluable tools for the construction of stereodefined scaffolds. These scaffolds, which contain multiple contiguous stereocenters, are essential building blocks for the synthesis of a wide range of complex molecules, including pharmaceuticals and materials with novel properties. nih.gov The ability to control the absolute and relative stereochemistry of these scaffolds is a central goal in modern organic synthesis.

Chiral secondary amines can be employed as chiral auxiliaries to direct the stereochemical outcome of a reaction. wikipedia.org In this approach, the chiral amine is temporarily attached to the substrate, and its inherent chirality influences the facial selectivity of subsequent transformations. After the desired stereocenter(s) have been established, the auxiliary can be cleaved and ideally recycled. This strategy has been successfully used in a variety of reactions, including alkylations and additions to carbonyl compounds.

Furthermore, organocatalysis with chiral secondary amines provides a direct and atom-economical approach to constructing stereodefined scaffolds. Through cascade reactions, multiple bonds and stereocenters can be formed in a single operation, significantly increasing synthetic efficiency. chemrxiv.org These cascade reactions often proceed through a series of highly organized transition states, where the chiral catalyst orchestrates the stereochemical outcome of each step. The resulting polycyclic or highly functionalized products are valuable intermediates for further synthetic elaboration.

The following table illustrates the types of stereodefined scaffolds that can be accessed using chiral secondary amine-mediated reactions.

| Scaffold Type | Reaction Type | Role of Chiral Secondary Amine | Key Features |

| Chiral Piperidines | Intramolecular Aza-Michael Addition | Organocatalyst | Construction of nitrogen-containing heterocycles with high enantiopurity. nih.gov |

| Substituted Cyclohexanes | Diels-Alder Reaction | Organocatalyst | Formation of six-membered rings with multiple stereocenters. |

| α-Branched Aldehydes | α-Alkylation of Aldehydes | Organocatalyst | Introduction of a chiral quaternary center adjacent to a carbonyl group. |

| β-Amino Acids | Mannich Reaction | Organocatalyst | Asymmetric synthesis of valuable building blocks for peptides and pharmaceuticals. beilstein-journals.org |

This table provides a generalized overview of the application of chiral secondary amines in the construction of stereodefined scaffolds.

Integration of (3-Methylbutan-2-yl)(1-phenylpropyl)amine or its Derivatives into Multi-Step Synthetic Sequences

The successful integration of a chiral building block, such as this compound or its derivatives, into a multi-step synthetic sequence is a testament to its utility and robustness. Chiral secondary amines can be introduced at various stages of a synthesis, either as a chiral auxiliary to guide a key stereoselective step or as a precursor to a target molecule that contains a secondary amine moiety.

In cases where the chiral secondary amine is a core component of the final target molecule, its synthesis in enantiomerically pure form is a critical early step. The subsequent transformations must be compatible with the secondary amine functionality, or the amine may need to be protected and deprotected at appropriate stages. The presence of the chiral amine can also influence the reactivity and selectivity of other functional groups within the molecule, a factor that must be considered in the planning of the synthetic sequence.

While specific examples detailing the integration of this compound into multi-step syntheses are not prominently featured in the reviewed literature, the principles of using structurally similar chiral secondary amines are well-established. For example, chiral amines are frequently used in the synthesis of pharmaceuticals and other bioactive molecules where the amine itself is a key pharmacophore.

The following table outlines the general considerations for integrating a chiral secondary amine into a multi-step synthesis.

| Stage of Integration | Role of Chiral Secondary Amine | Key Synthetic Considerations |

| Early Stage | Chiral Building Block | Enantioselective synthesis of the amine; protection/deprotection strategies; compatibility of subsequent reactions with the amine functionality. |

| Mid-Synthesis | Chiral Auxiliary | Efficient attachment and cleavage; high diastereoselectivity in the key transformation; recovery and recycling of the auxiliary. wikipedia.org |

| Late Stage | Introduction of Amine Functionality | Stereoselective amination methods; functional group tolerance of the amination reaction. |

This table provides a conceptual framework for the integration of chiral secondary amines in multi-step synthesis.

Future Directions and Emerging Research Frontiers in Chiral Secondary Amine Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Chiral Amine Synthesis

The quest for highly efficient and selective catalysts is a primary driver of innovation in chiral amine synthesis. Future advancements are concentrated on both biocatalytic and chemo-catalytic systems, often in tandem, to achieve optimal performance.

Biocatalytic Approaches: Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions, making them an attractive alternative to traditional chemical catalysts. nih.gov Key enzyme classes being engineered for chiral amine synthesis include:

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones and aldehydes using ammonia as the amine donor, producing only water as a byproduct. nih.govacs.org Protein engineering has been instrumental in modifying AmDHs to accept a broader range of substrates beyond their natural ones. nih.gov

Transaminases (TAs): ω-Transaminases (ω-TAs) are particularly valuable for transferring an amino group from a donor to a prochiral ketone, yielding a chiral amine. nih.gov Extensive protein engineering has expanded their utility to include bulky, aromatic substrates. nih.gov Immobilizing these enzymes on solid supports enhances their stability and allows for their reuse, which is crucial for industrial applications and continuous flow reactors. nih.govuva.nl

Imine Reductases (IREDs) and Reductive Aminases (RedAms): This enzyme family has significantly expanded the scope of biocatalytic reductive amination, demonstrating the ability to perform reactions with a wide array of amine and carbonyl substrates. researchgate.net

Chemo-enzymatic Cascades: Combining chemical and enzymatic catalysts in one-pot or sequential processes can leverage the strengths of both domains. A chemoenzymatic method can be used for the preparation of a variety of chiral secondary amines where oxalamic esters are used as derivatives for enzyme-catalyzed kinetic resolution. acs.org Another approach involves using a gold catalyst for alkyne hydration to produce a ketone intermediate, which is then converted into a chiral amine by an engineered amine dehydrogenase. acs.org This integration allows for the use of readily available starting materials like alkynes. acs.org

Transition-Metal Catalysis: Homogeneous transition-metal catalysis, particularly asymmetric hydrogenation and reductive amination, remains a powerful tool for chiral amine synthesis due to its high atom economy. acs.orgresearchgate.net The development of new, modular chiral ligands is critical for fine-tuning the activity and selectivity of metal complexes (e.g., Iridium, Rhodium, Nickel). acs.orgnih.gov Recent advancements have been driven by a plethora of novel chiral phosphorus ligands, including P-stereogenic phosphines, which have enabled the synthesis of previously inaccessible chiral amines with excellent enantioselectivity. acs.org

| Catalyst System | Transformation | Substrate Example | Enantiomeric Excess (ee) | Source |

| Ir/(S,S)-f-Binaphane | Asymmetric Hydrogenation | N-alkyl α-aryl furan-containing imines | up to 90% | acs.org |

| Ni/BenzP Ligand* | Asymmetric Hydrogenation | N-aryl imino esters | up to 98% | acs.org |

| Engineered AmDH | Reductive Amination | Various ketones (at 400 mM) | >99% | acs.org |

| Immobilized ω-TA | Transamination (Flow Reactor) | Prochiral ketones | >90% conversion | uva.nl |

| Iridium/f-spiroPhos | Intramolecular Reductive Amination | N-Boc-protected amino ketones | up to 97% | researchgate.net |

Expanding the Scope of Substrate Transformations to Access Diverse Chiral Secondary Amines

A major frontier in synthetic chemistry is the ability to create a wide diversity of molecular structures from varied and accessible starting materials. For a target molecule like (3-Methylbutan-2-yl)(1-phenylpropyl)amine, this involves developing methods that can accommodate the steric bulk and specific functionalities of its precursors.

Enzyme Engineering for Broader Substrate Acceptance: Wild-type enzymes often have a narrow substrate scope, limiting their industrial utility. nih.gov Directed evolution and computational redesign are powerful strategies to engineer enzymes that can accept non-native or sterically demanding substrates. nih.gov Techniques like the combinatorial active-site saturation test (CAST) allow for the systematic redesign of enzyme binding pockets to improve activity towards challenging substrates. researchgate.net Through such methods, researchers have successfully engineered transaminases to produce complex pharmaceutical intermediates and amine oxidases capable of acting on secondary and tertiary amines. nih.gov

Novel Chemical Transformations: The development of new chemical reactions is expanding the toolbox for amine synthesis.

Radical Cross-Coupling: Copper-catalyzed radical cross-coupling reactions have emerged as a versatile method for constructing C(sp³)–N bonds. This approach is highly tolerant of various functional groups and can be used with a broad range of nucleophiles, including aromatic and heterocyclic amines, and primary to tertiary alkyl halides. acs.org

Direct Asymmetric Reductive Amination (DARA) with Secondary Amines: Historically, using secondary amines directly in DARA has been challenging due to steric hindrance. nih.gov Recent breakthroughs have shown that with the right combination of iridium catalysts, chiral phosphoramidite ligands, and specific additives, secondary amines can be coupled effectively with ketones to produce chiral tertiary amines under mild conditions. nih.gov While this applies to tertiary amine synthesis, the principles of overcoming steric challenges are relevant to forming complex secondary amines.

ThDP-Dependent Enzyme Reactions: Thiamine diphosphate (ThDP)-dependent enzymes are being explored for their ability to form C-C bonds, creating chiral α-hydroxy ketones. nih.gov These intermediates can serve as valuable precursors for chiral amines, and engineering these enzymes could expand the range of accessible structures. nih.gov

| Method | Key Advantage | Example Application | Source |

| Directed Evolution | Expands enzyme substrate range | Engineering transaminases for bulky aromatic substrates | nih.gov |

| CASTing | Systematically redesigns active sites | Improving lipase activity on bulky esters | researchgate.net |

| Copper-Catalyzed Radical Coupling | Broad substrate scope and functional group tolerance | Coupling of tertiary alkyl bromides with aromatic amines | acs.org |

| DARA with Secondary Amines | Direct, one-step synthesis of chiral tertiary amines | Synthesis of Rivastigmine intermediate | nih.gov |

Integration of Machine Learning and Artificial Intelligence in Chiral Synthesis and Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chiral synthesis by accelerating discovery and optimizing complex processes. nih.gov Although the application of ML for chiral nanomaterials is still in its early stages, its potential is significant. researchgate.net

Catalyst Design and Optimization: ML algorithms can be trained on computational or experimental data to predict the performance of chiral catalysts. riken.jp Researchers have successfully used ML combined with transition-state calculations to perform in silico design of chiral catalysts, improving enantioselectivity in asymmetric reactions with a relatively small training dataset. riken.jp This data-driven approach can significantly reduce the time and resources spent on experimentally screening large libraries of catalysts.

Predictive Chemistry and Synthesis Planning: Computer-aided synthesis planning (CASP) tools are increasingly incorporating ML to predict reaction outcomes and devise novel synthetic routes. nih.gov These programs can analyze vast amounts of published reaction data to infer reactivity patterns, helping chemists to design more efficient pathways to target molecules. nih.gov AI can also optimize reaction conditions by analyzing complex datasets to identify the ideal parameters for achieving high yield and selectivity in chiral separations and syntheses.

Automated Synthesis: AI-driven synthesis planning is a crucial component of fully automated reaction platforms. nih.gov By coupling predictive software with robotic systems, researchers can accelerate the design-make-test-analyze (DMTA) cycle, which is central to the discovery of new drugs and materials. nih.gov Reinforcement learning, a type of ML, has been used to design metallic chiral nanostructures with specific optical properties, demonstrating the power of AI to navigate complex design spaces without exhaustive simulation. oejournal.org

| AI/ML Application | Objective | Impact on Chiral Synthesis | Source |

| Catalyst Design | Improve enantioselectivity | In silico design of catalysts, reducing experimental screening. | riken.jp |

| Synthesis Planning (CASP) | Devise efficient synthetic routes | Accelerates the "make" phase of the DMTA cycle. | nih.gov |

| Condition Optimization | Identify optimal reaction parameters | Enhances precision and efficiency in chiral chromatography and synthesis. | |

| Reinforcement Learning | Design novel structures | Finds optimal chiral nanostructures without exhaustive simulations. | oejournal.org |

Sustainable and Green Chemistry Approaches in Chiral Amine Production

The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly manufacturing processes. The synthesis of chiral amines is a key area where green chemistry principles can have a significant impact.

Atom Economy and Waste Reduction: Traditional methods for amine production can be wasteful; for instance, some industrial processes generate three tons of byproducts for every ton of amine produced. sciencedaily.com Green approaches prioritize atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. acs.org

Asymmetric Hydrogenation: This method is highly atom-efficient, using molecular hydrogen as the reductant and producing little to no waste. acs.org

Reductive Amination: This process is also highly sustainable, especially when using biocatalysts like AmDHs, which use ammonia and generate only water as a byproduct. openaccessgovernment.orgacs.org

Biocatalysis and Renewable Feedstocks: Biocatalysis is a cornerstone of green chemistry. It utilizes enzymes that operate under mild conditions (ambient temperature and pressure, neutral pH), reducing the energy consumption and hazards associated with traditional chemical synthesis. openaccessgovernment.orgnih.gov A significant future goal is to produce valuable amines from renewable, bio-based resources instead of petrochemicals. rsc.org Chemo-enzymatic processes are being designed to convert biomass-derived compounds first into prochiral ketones and subsequently into enantiopure chiral amines. researchgate.net

Evaluating "Greenness": To systematically assess the environmental impact of synthetic routes, green metrics toolkits (e.g., CHEM21) are being implemented. rsc.orgrsc.org These tools evaluate factors like atom economy, solvent use, energy consumption, and waste generation, allowing chemists to compare different synthetic pathways and identify the most sustainable options. rsc.orgrsc.org This analytical approach is crucial for guiding the development of truly green processes from the laboratory to industrial scale.

| Green Chemistry Approach | Principle | Application in Chiral Amine Synthesis | Source |

| Biocatalysis | Use of renewable catalysts, mild conditions | Amine dehydrogenases and transaminases for selective amination. | openaccessgovernment.orgnih.gov |

| Atom Economy | Maximize incorporation of reactant atoms | Asymmetric hydrogenation and direct reductive amination. | acs.orgsciencedaily.com |

| Renewable Feedstocks | Reduce reliance on fossil fuels | Chemo-enzymatic conversion of biomass to chiral amines. | rsc.orgresearchgate.net |

| Green Metrics | Quantify environmental impact | Using toolkits like CHEM21 to assess sustainability of synthetic routes. | rsc.orgrsc.org |

Q & A

Q. What are the optimal synthetic routes for (3-Methylbutan-2-yl)(1-phenylpropyl)amine, and how can purity be maximized?

The synthesis typically involves alkylation of 1-phenylpropylamine with 3-methylbutan-2-yl halides under basic conditions. Key steps include:

- Nucleophilic substitution : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to deprotonate the amine and drive the reaction .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .

- Yield optimization : Adjust stoichiometry (1.2:1 alkyl halide:amine) and temperature (60–80°C) to minimize side products like dialkylated amines .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR spectroscopy : ¹H NMR identifies branching patterns (e.g., δ 1.0–1.2 ppm for methyl groups on 3-methylbutan-2-yl) and aromatic protons (δ 7.2–7.4 ppm for phenyl). ¹³C NMR confirms quaternary carbons in the branched chain .

- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (calc. for C₁₄H₂₁N: 203.17 g/mol) and detects fragmentation patterns (e.g., loss of the 3-methylbutan-2-yl group) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmacological studies) .

Q. What are the compound’s key reactivity profiles in common organic reactions?

- Oxidation : Tertiary amines are resistant to oxidation, but the benzylic position in the 1-phenylpropyl group may oxidize with strong agents like KMnO₄, forming ketones .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the phenyl ring to cyclohexane, altering pharmacological activity .

- Acid-base behavior : The amine (pKa ~10) forms water-soluble hydrochlorides when treated with HCl gas in diethyl ether, aiding salt formation for crystallography .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s bioactivity, and how can enantiomers be resolved?

- Chiral centers : The 3-methylbutan-2-yl group introduces a stereocenter. Racemic mixtures may show divergent binding affinities to targets like dopamine receptors .

- Resolution methods : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. Alternatively, synthesize enantiopure precursors via asymmetric catalysis (e.g., Jacobsen’s epoxidation) .

- Bioactivity assays : Compare enantiomers in vitro (e.g., radioligand displacement assays for neurotransmitter transporters) to identify active forms .

Q. How can computational modeling predict interactions with biological targets, and what are limitations?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to monoamine transporters. Focus on hydrophobic pockets accommodating the phenyl group and hydrogen bonds with the amine .

- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of interactions. Validate with mutagenesis (e.g., alanine scanning of key residues) .

- Limitations : Force fields may inaccurately model π-stacking or solvent effects. Complement with experimental IC₅₀ measurements .

Q. How can contradictory results in bioactivity studies (e.g., stimulant vs. sedative effects) be systematically addressed?

- Dose-response curves : Test concentrations from 1 nM–100 µM in cell-based assays (e.g., cAMP accumulation for G protein-coupled receptors) to identify biphasic effects .

- Metabolic stability : Incubate with liver microsomes to assess if metabolites (e.g., N-dealkylated products) contribute to observed effects .

- Target selectivity profiling : Screen against panels of receptors (e.g., CEREP’s Psychoactive Drug Screen) to rule off-target interactions .

Q. What strategies mitigate steric hindrance during derivatization for structure-activity relationship (SAR) studies?

- Small substituents : Introduce methyl or fluorine groups at the para position of the phenyl ring to minimize bulk while modulating electronic effects .

- Linker elongation : Insert a 2-carbon spacer between the amine and phenyl group (e.g., converting 1-phenylpropyl to 1-phenylbutyl) to reduce steric clash .

- Protecting groups : Temporarily protect the amine with Boc groups during functionalization of the alkyl chain, then deprotect with TFA .

Methodological Guidelines

- Stereochemical analysis : Always report enantiomeric excess (ee) via polarimetry or chiral HPLC .

- Data validation : Replicate pharmacological assays in ≥3 independent experiments with positive/negative controls (e.g., cocaine for monoamine transporter inhibition) .

- Safety protocols : Follow OSHA guidelines () for handling amines (use fume hoods, nitrile gloves).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.